molecular formula C20H18N2O5S B2882786 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 210639-97-7

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2882786
CAS No.: 210639-97-7
M. Wt: 398.43
InChI Key: NXVKKSYHHNNACZ-UHFFFAOYSA-N
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Description

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.
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Biological Activity

6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl methanesulfonate (CAS No. 210639-97-7) is a synthetic compound that combines features of chromenone and benzimidazole structures. This unique combination suggests a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula for this compound is C20H18N2O5SC_{20}H_{18}N_{2}O_{5}S with a molecular weight of approximately 398.43 g/mol. Its structure includes a methanesulfonate group, which is known to enhance solubility and bioavailability in biological systems.

PropertyValue
Molecular FormulaC20H18N2O5S
Molecular Weight398.43 g/mol
CAS Number210639-97-7
Purity≥95%

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety can inhibit various enzymes, particularly those involved in metabolic pathways.
  • DNA Intercalation : The planar structure allows intercalation between DNA base pairs, potentially disrupting replication and transcription processes.
  • Receptor Modulation : The compound may interact with specific cellular receptors, influencing signal transduction pathways associated with inflammation and cancer progression.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing the benzimidazole structure possess significant antibacterial and antifungal properties. The compound's ability to disrupt microbial cell walls contributes to its efficacy against various pathogens.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. Research suggests that it may target specific oncogenic pathways, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In vitro studies indicate that the compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.

Case Studies

  • Anticancer Activity : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls, highlighting its potential as an anticancer agent.
  • Antimicrobial Efficacy : In another study, the compound exhibited strong antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high solubility in aqueous environments, which is beneficial for oral bioavailability. Factors such as pH and temperature can influence its stability and absorption rates.

Properties

IUPAC Name

[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-4-12-9-13-18(10-17(12)27-28(3,24)25)26-11-14(19(13)23)20-21-15-7-5-6-8-16(15)22(20)2/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKKSYHHNNACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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